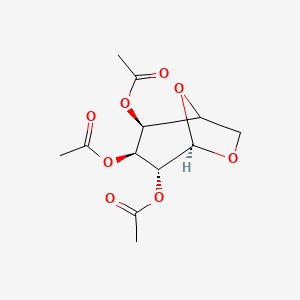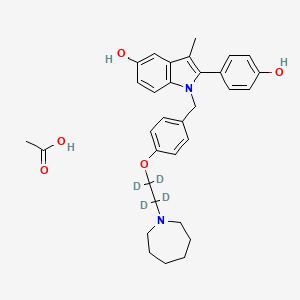
Bazedoxifene-d4 Acetate
概要
説明
Bazedoxifene-d4 acetate, also known as C17H14F3NO3S, is a synthetic estrogen agonist/antagonist that has been studied for its potential use in hormone therapy and as a research tool. This compound is a derivative of bazedoxifene, a selective estrogen receptor modulator (SERM) that has been used to treat postmenopausal osteoporosis. This compound has been used in a variety of research applications and is gaining attention for its potential therapeutic benefits.
科学的研究の応用
Osteoporosis Treatment in Postmenopausal Women
Bazedoxifene-d4 Acetate, recognized as a selective estrogen receptor modulator (SERM), demonstrates efficacy in treating and preventing postmenopausal osteoporosis. Clinical studies indicate that Bazedoxifene reduces bone turnover by 20–25% with daily doses of 20 or 40 mg and acts as an antagonist on breast and uterine tissue. This finding suggests its potential as a safe and effective treatment for postmenopausal osteoporosis upon the completion of Phase III clinical trials (Stump, Kelley, & Wensel, 2007).
Furthermore, a review supports these findings by highlighting the small but significant increases in bone mineral density (BMD) in the lumbar spine, alongside the significant reduction in the risk of vertebral fractures in postmenopausal women. However, Bazedoxifene does not significantly reduce non-vertebral and hip fractures, except in high fracture risk postmenopausal women, indicating a nuanced approach to its application (Yavropoulou, Makras, & Anastasilakis, 2019).
Bone Mineral Density and Fracture Risk Management
Bazedoxifene also plays a crucial role in improving bone mineral density and managing fracture risk. A systematic review and meta-analysis focusing on post-menopausal osteoporotic women demonstrated that Bazedoxifene significantly improves BMD and is generally effective and safe in preventing bone loss and vertebral fracture (Khalili, Hosseinzadeh, Mohammadi Kiavandani, & Khanjani, 2018).
Effects on Menopausal Symptoms
Bazedoxifene, combined with conjugated estrogens, has been reviewed comprehensively for its clinical outcomes in treating menopausal symptoms in postmenopausal women. It has been observed to alleviate hot flushes and prevent loss of bone mass without stimulating the endometrium. Furthermore, it has been linked to rates of amenorrhea and breast tenderness similar to those with placebo, indicating a favorable safety profile (Taylor & Ohleth, 2012).
Potential for Reducing Fracture Risk in High-Risk Populations
Notably, Bazedoxifene may be particularly beneficial for postmenopausal women at high risk of fractures. A critical appraisal of its effects shows that Bazedoxifene significantly reduces the risk of vertebral fractures, and in a subgroup of women with a high risk of fractures, it may also reduce the risk of non-vertebral fractures, emphasizing its potential value in targeted osteoporosis management (Vestergaard & Thomsen, 2009).
作用機序
Target of Action
Bazedoxifene-d4 Acetate primarily targets the estrogen receptors (ERs) . These receptors play a crucial role in various physiological processes, including the regulation of the menstrual cycle, maintenance of bone density, and regulation of metabolism .
Mode of Action
This compound is a Selective Estrogen Receptor Modulator (SERM) . It acts as both an estrogen-receptor agonist and/or antagonist, depending on the cell and tissue type and target genes . This means it can either stimulate or inhibit the activity of estrogen receptors, depending on the specific context .
Biochemical Pathways
This compound affects several biochemical pathways. It decreases bone resorption and reduces biochemical markers of bone turnover to the premenopausal range . This effect on bone remodeling leads to an increase in bone mineral density (BMD), which in turn contributes to a reduction in the risk of fractures .
Pharmacokinetics
This compound exhibits linear pharmacokinetics with doses ranging from 5 to 40 mg, with no unexpected accumulation . It achieves steady state in 1 week . The peak concentrations (Cmax) and the areas under the plasma concentration-time curve (AUClast) increase with increasing dose . This compound has an estimated oral bioavailability of 6% .
Result of Action
The action of this compound results in significant molecular and cellular effects. It is used in the prevention of postmenopausal osteoporosis . It also shows potential for less uterine and vasomotor effects than other SERMs currently used in clinical practice .
Safety and Hazards
将来の方向性
Bazedoxifene acetate represents a promising new treatment for osteoporosis, with a potential for less uterine and vasomotor effects than selective estrogen receptor modulators currently used in clinical practice . It is also being studied for possible treatment of breast cancer and pancreatic cancer . Further controlled clinical trial data will be needed to confirm these effects .
生化学分析
Biochemical Properties
Bazedoxifene-d4 Acetate plays a significant role in biochemical reactions due to its interaction with estrogen receptors. It acts as both an estrogen receptor agonist and antagonist, depending on the tissue type. This compound binds to estrogen receptor-α with high affinity, inhibiting the proliferation of breast cancer cells by downregulating cyclin D1 and estrogen receptor-α . Additionally, it decreases bone resorption and reduces biochemical markers of bone turnover to premenopausal levels .
Cellular Effects
This compound influences various cellular processes, particularly in bone and breast tissue. In bone cells, it promotes increased bone mineral density and bone strength by decreasing bone resorption . In breast cancer cells, it inhibits cell proliferation and induces cell cycle arrest by downregulating cyclin D1 and estrogen receptor-α . Furthermore, this compound has shown neuroprotective effects by suppressing inflammatory responses and enhancing oligodendrocyte precursor cell differentiation in spinal cord injury models .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to estrogen receptors and modulating their activity. It acts as an agonist or antagonist depending on the target tissue. In breast cancer cells, it functions as a pure estrogen receptor-α antagonist, leading to the inhibition of cell proliferation and induction of proteasomal degradation of estrogen receptor-α . In bone cells, it decreases bone resorption by reducing the activity of osteoclasts .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and maintains its activity over extended periods. In in vitro studies, long-term treatment with this compound has shown sustained inhibition of breast cancer cell proliferation and continuous promotion of bone mineral density . In vivo studies have demonstrated its neuroprotective effects over several weeks in spinal cord injury models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits breast cancer cell proliferation and promotes bone mineral density without significant adverse effects . At higher doses, it may cause toxic effects such as liver enzyme elevation and gastrointestinal disturbances
Metabolic Pathways
This compound is primarily metabolized through glucuronidation. After oral administration, it is metabolized by UDP-glucuronosyltransferases to form bazedoxifene-4’-glucuronide and bazedoxifene-5-glucuronide . Little or no cytochrome P450-mediated metabolism is evident, making glucuronidation the major metabolic pathway .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins. It interacts with estrogen receptors in target tissues, leading to its localization and accumulation in bone and breast tissues . The compound’s distribution is influenced by its binding affinity to estrogen receptors and its ability to modulate their activity .
Subcellular Localization
This compound is localized in specific subcellular compartments depending on the target tissue. In breast cancer cells, it is found in the nucleus where it binds to estrogen receptors and modulates gene expression . In bone cells, it is localized in the cytoplasm and nucleus, where it interacts with estrogen receptors to regulate bone resorption and formation . The compound’s subcellular localization is crucial for its activity and function in different tissues.
特性
IUPAC Name |
acetic acid;1-[[4-[2-(azepan-1-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O3.C2H4O2/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;1-2(3)4/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H3,(H,3,4)/i18D2,19D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZAMQFQZMUNTP-ZQAHQZODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)O)C(=C2C4=CC=C(C=C4)O)C)N5CCCCCC5.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747082 | |
| Record name | Acetic acid--1-[(4-{[2-(azepan-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133695-49-4 | |
| Record name | Acetic acid--1-[(4-{[2-(azepan-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


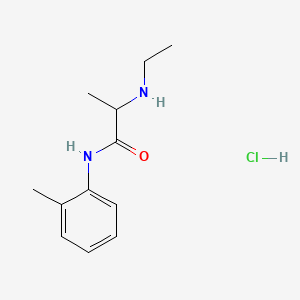
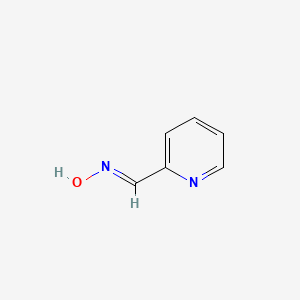
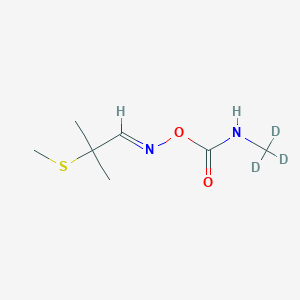
![4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one](/img/structure/B1146950.png)
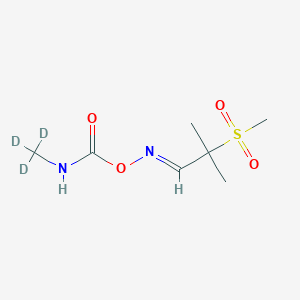
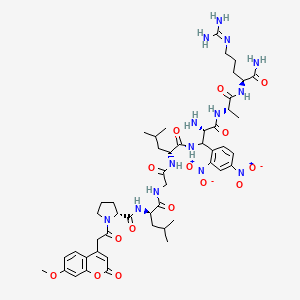

![(N4-BENZOYL)-5/'-O-[(N,N-DIISOPROPYLAMINO)-(2-CYANOETHOXY)PHOSPHINYL]-3/'-O-(4,4/'-DIMETHOXYTRITYL)-](/img/no-structure.png)
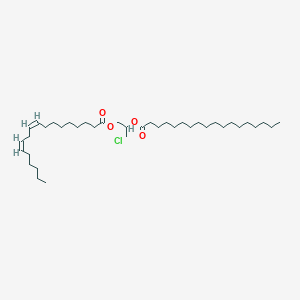

![(1R,2S)-2-[(1,3-Dioxoisoindol-2-yl)methyl]-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B1146965.png)
